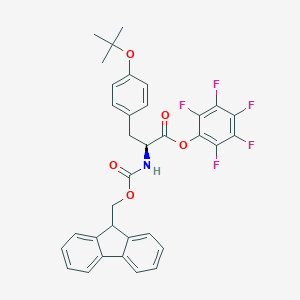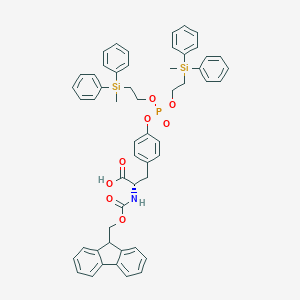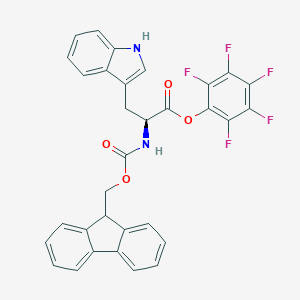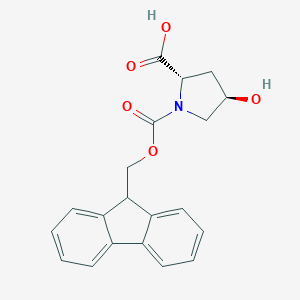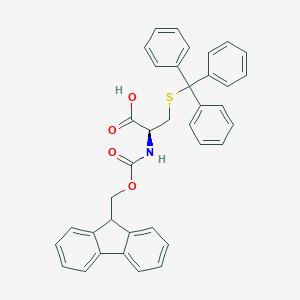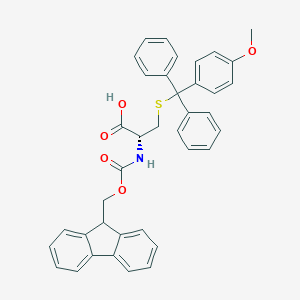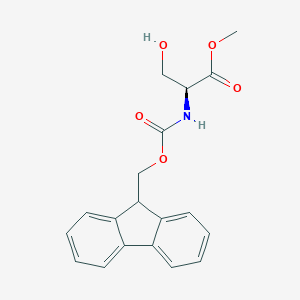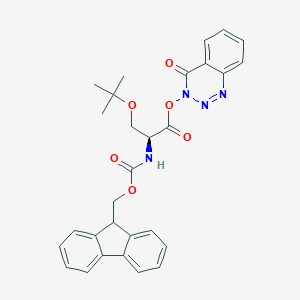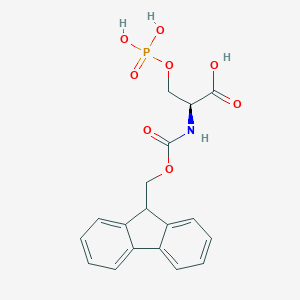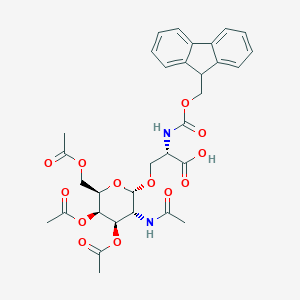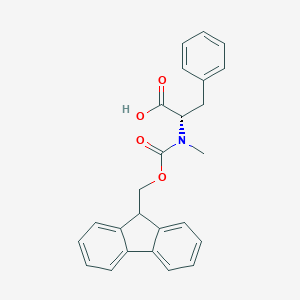
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, also known as Compound A, is a synthetic organic compound that has potential applications in the field of scientific research. Compound A is a chiral molecule, meaning it is composed of two mirror-image forms, and can be used as a chiral building block in the synthesis of other compounds. This molecule has been studied for its unique structure and its potential use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Compounds with the (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) group are often used in peptide synthesis .
- The Fmoc group acts as a protective group for the amino acids during the synthesis process .
- The specific methods of application or experimental procedures would depend on the specific peptide being synthesized .
- The results or outcomes obtained would also depend on the specific peptide being synthesized .
-
Capillary Electrophoresis
- 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used in capillary electrophoresis .
- It acts as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
- It is also used for derivatizing amino acids for HPLC analysis .
- The results or outcomes obtained would depend on the specific analysis being conducted .
-
C-H Activation Methodology
- A compound derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers uses a similar structure .
- The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
- The specific methods of application or experimental procedures would depend on the specific reaction being conducted .
- The results or outcomes obtained would also depend on the specific reaction being conducted .
-
Synthesis of Unnatural Amino Acids
- A compound similar to the one you mentioned, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, is used in the synthesis of unnatural amino acids .
- The specific methods of application or experimental procedures would depend on the specific amino acid being synthesized .
- The results or outcomes obtained would also depend on the specific amino acid being synthesized .
-
Development of C-H Activation Methodology
- A compound derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers uses a similar structure .
- The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
- The specific methods of application or experimental procedures would depend on the specific reaction being conducted .
- The results or outcomes obtained would also depend on the specific reaction being conducted .
-
Derivatization of Amines for HPLC and Fluorescent Detection
- 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used in capillary electrophoresis .
- It acts as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
- It is also used for derivatizing amino acids for HPLC analysis .
- The results or outcomes obtained would depend on the specific analysis being conducted .
-
Synthesis of Unnatural Amino Acids
- A compound similar to the one you mentioned, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, is used in the synthesis of unnatural amino acids .
- The specific methods of application or experimental procedures would depend on the specific amino acid being synthesized .
- The results or outcomes obtained would also depend on the specific amino acid being synthesized .
-
Development of C-H Activation Methodology
- A compound derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers uses a similar structure .
- The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
- The specific methods of application or experimental procedures would depend on the specific reaction being conducted .
- The results or outcomes obtained would also depend on the specific reaction being conducted .
-
Derivatization of Amines for HPLC and Fluorescent Detection
- 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used in capillary electrophoresis .
- It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
- It is also used for derivatizing amino acids for HPLC analysis .
- The results or outcomes obtained would depend on the specific analysis being conducted .
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid | |
CAS RN |
77128-73-5 | |
| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



